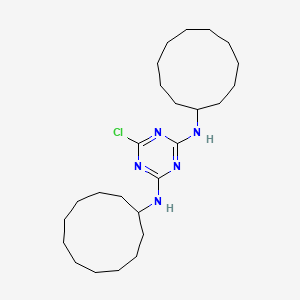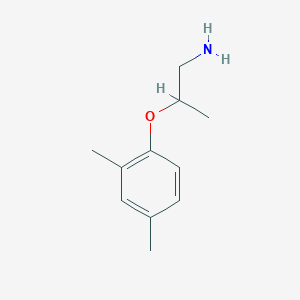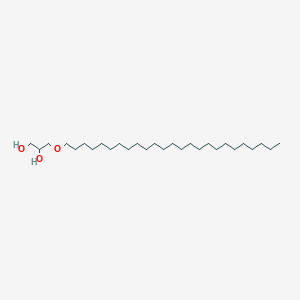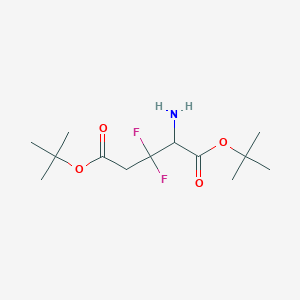
6-Chloro-N~2~,N~4~-dicycloundecyl-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N~2~,N~4~-dicycloundecyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chlorine atom and two dicycloundecyl groups attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N~2~,N~4~-dicycloundecyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with dicycloundecylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the selective substitution of chlorine atoms by dicycloundecylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where cyanuric chloride and dicycloundecylamine are fed into a reactor. The reaction mixture is then subjected to controlled heating and stirring to achieve the desired product. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-N~2~,N~4~-dicycloundecyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in organic solvents such as dichloromethane or ethanol, and may require the presence of a base such as triethylamine.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: The major products formed are derivatives of the original compound with different substituents replacing the chlorine atom.
Oxidation and Reduction: The products formed depend on the specific reagents and conditions used, and may include various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
6-Chloro-N~2~,N~4~-dicycloundecyl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-N~2~,N~4~-dicycloundecyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-N~2~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine: This compound has phenyl groups instead of dicycloundecyl groups.
6-Chloro-N~2~,N~4~-dicyclohexyl-1,3,5-triazine-2,4-diamine: This compound has cyclohexyl groups instead of dicycloundecyl groups.
6-Chloro-N~2~,N~4~-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine: This compound has 4-methylphenyl groups instead of dicycloundecyl groups.
Uniqueness
6-Chloro-N~2~,N~4~-dicycloundecyl-1,3,5-triazine-2,4-diamine is unique due to the presence of the bulky dicycloundecyl groups, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for specific research applications where such properties are desired.
Propriétés
Numéro CAS |
184827-27-8 |
|---|---|
Formule moléculaire |
C25H44ClN5 |
Poids moléculaire |
450.1 g/mol |
Nom IUPAC |
6-chloro-2-N,4-N-di(cycloundecyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C25H44ClN5/c26-23-29-24(27-21-17-13-9-5-1-2-6-10-14-18-21)31-25(30-23)28-22-19-15-11-7-3-4-8-12-16-20-22/h21-22H,1-20H2,(H2,27,28,29,30,31) |
Clé InChI |
CCTKWXQYOXACRJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCC(CCCC1)NC2=NC(=NC(=N2)Cl)NC3CCCCCCCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14268533.png)
![N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine](/img/structure/B14268544.png)
![4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B14268551.png)
![Bicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B14268555.png)
![Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate](/img/structure/B14268556.png)
![Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate](/img/structure/B14268558.png)
![2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole](/img/structure/B14268560.png)

![4-(Pentyloxy)-2-{2-[4-(pentyloxy)phenyl]ethenyl}phenol](/img/structure/B14268574.png)

![9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene](/img/structure/B14268581.png)

![{5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol](/img/structure/B14268589.png)

